molecular formula C16H11NO4S B14366335 2-(4-Nitrobenzene-1-sulfonyl)naphthalene CAS No. 90492-47-0

2-(4-Nitrobenzene-1-sulfonyl)naphthalene

Cat. No.: B14366335
CAS No.: 90492-47-0
M. Wt: 313.3 g/mol
InChI Key: LRMWRIFNMFSLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrobenzene-1-sulfonyl)naphthalene is an organic compound that features both a naphthalene ring and a nitrobenzene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrobenzene-1-sulfonyl)naphthalene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of naphthalene followed by sulfonation. The nitration process involves treating naphthalene with a mixture of nitric acid and sulfuric acid to introduce the nitro group. Subsequently, the sulfonation step involves reacting the nitronaphthalene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 2-(4-Nitrobenzene-1-sulfonyl)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro and sulfonyl groups can influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of cationic intermediates and subsequent stabilization through resonance .

Properties

CAS No.

90492-47-0

Molecular Formula

C16H11NO4S

Molecular Weight

313.3 g/mol

IUPAC Name

2-(4-nitrophenyl)sulfonylnaphthalene

InChI

InChI=1S/C16H11NO4S/c18-17(19)14-6-9-15(10-7-14)22(20,21)16-8-5-12-3-1-2-4-13(12)11-16/h1-11H

InChI Key

LRMWRIFNMFSLTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.